Product packaging for MSX-127(Cat. No.:CAS No. 6616-56-4)

MSX-127

Cat. No.: B376988
CAS No.: 6616-56-4
M. Wt: 308.37 g/mol
InChI Key: DGGCIZWVIVXHFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MSX-127 is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4) [2] . CXCR4 is a seven trans-membrane G-protein coupled receptor (GPCR) that plays a critical role in cancer metastasis, the regulation of stem cell trafficking, and neovascularization [1] . By targeting the CXCR4 pathway, this compound inhibits cancer metastasis, making it a valuable compound for oncology and immunology research [3] . The chemical formula of this compound is C 16 H 24 N 2 O 4 , with a molecular weight of 308.37 [4] . It is also known by synonyms such as NSC 23026 and NSC 47883 [8] . For in vitro research, this compound is soluble in DMSO, with a solubility of approximately 41.7 to 62 mg/mL (135.1 to 201.1 mM) [2] . It is insoluble in water or ethanol [2] . It is recommended to store the powder at -20°C for long-term stability [3] . Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human consumption [5] .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24N2O4 B376988 MSX-127 CAS No. 6616-56-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-bis(morpholin-4-ylmethyl)benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c19-15-10-14(12-18-3-7-22-8-4-18)16(20)9-13(15)11-17-1-5-21-6-2-17/h9-10,19-20H,1-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGCIZWVIVXHFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=C(C=C2O)CN3CCOCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00984634
Record name 2,5-Bis[(morpholin-4-yl)methyl]benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6616-56-4
Record name 6616-56-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47883
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6616-56-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23026
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Bis[(morpholin-4-yl)methyl]benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-BIS-(MORPHOLINOMETHYL)-HYDROQUINONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Msx 127 As a Pharmacological Modulator of Cxcr4

Identification and Classification of MSX-127

This compound, also identified by the code NSC-23026, is a chemical compound that has been classified based on its interaction with the CXCR4 receptor. medkoo.comabmole.comadooq.com

This compound as a CXCR4 Antagonist

Research indicates that this compound functions as a CXCR4 antagonist. medchemexpress.commedkoo.comselleckchem.com As an antagonist, this compound is capable of binding to the CXCR4 receptor and inhibiting its activity. medchemexpress.com This antagonistic action is significant because the CXCL12/CXCR4 axis is implicated in various biological phenomena, including cell proliferation, migration, angiogenesis, inflammation, and metastasis. researchgate.net By blocking CXCR4, this compound can potentially interfere with these processes.

Differentiation from Other CXCR4 Modulators

This compound is one among several compounds that modulate CXCR4 activity, but it possesses characteristics that differentiate it from other modulators. Other CXCR4 antagonists include small molecules like Plerixafor (AMD3100) and Mavorixafor (AMD070), as well as peptides and antibodies. medchemexpress.comnih.govnih.govijbs.comnih.gov Plerixafor, for instance, is a bicyclam derivative approved for hematopoietic stem cell mobilization. tandfonline.compnas.org While many CXCR4 antagonists compete with the monoclonal anti-CXCR4 12G5 antibody for binding, MSX-122, a related compound, has been noted to not interfere with 12G5 binding, suggesting a potentially different binding site or mechanism compared to some other antagonists that target the extracellular loop 2 (ECL2) of CXCR4. biorxiv.org Although the specific differentiation of this compound from all other modulators in terms of binding site or precise mechanism requires further detailed comparative studies, its classification as a small molecule antagonist places it within a distinct group compared to peptide or antibody-based modulators. nih.govijbs.com

Here is a table comparing this compound with some other CXCR4 modulators based on available information:

Modulator NameClassificationPubChem CIDNotes
This compoundSmall Molecule11687907CXCR4 receptor modulator/antagonist. medchemexpress.commedkoo.comselleckchem.com
PlerixaforSmall Molecule65015Selective CXCR4 antagonist, used for stem cell mobilization. medchemexpress.comtandfonline.com
MavorixaforSmall Molecule11718722Potent, selective CXCR4 antagonist. medchemexpress.comselleck.co.jp
MSX-122Small Molecule11687907Partial CXCR4 antagonist, may have a different binding site. nih.govbiorxiv.orgselleckchem.com
BalixafortidePeptidic Small Molecule138752609Orally bioavailable peptidic CXCR4 antagonist. selleck.co.jpselleckchem.com
EPI-X4PeptideEndogenous peptide antagonist and inverse agonist of CXCR4. biorxiv.org

Mechanisms of Action of this compound

The pharmacological activity of this compound as a CXCR4 modulator is mediated through specific mechanisms involving its interaction with the receptor and subsequent effects on downstream signaling pathways.

Competitive Binding to CXCR4 Receptor

Available data suggests that MSX-122, a related small molecule, functions as a partial inhibitor that blocks CXCR4 by competitively binding to the receptor. nih.govmdpi.com While direct evidence specifically detailing the competitive binding of this compound was not explicitly found in the search results, the classification of this compound as a CXCR4 antagonist medchemexpress.commedkoo.comselleckchem.com and the competitive binding mechanism observed for related small molecule antagonists like WZ811 and MSX-122 selleckchem.comgoogle.com support the likelihood of a competitive binding interaction with the CXCR4 receptor for this compound. Competitive binding assays are a common method for determining inhibitors of CXCR4 activity, where a test molecule competes with labeled CXCL12 (SDF-1) for binding to CXCR4. google.com

Inhibition of CXCR4-Mediated Signaling Pathways

Binding of CXCL12 to CXCR4 triggers a cascade of intracellular signaling pathways. nih.govijbs.com As a CXCR4 antagonist, this compound is expected to inhibit these signaling events.

The primary mechanism by which CXCR4 antagonists like this compound exert their effects is by interfering with the binding of CXCL12 to CXCR4, thereby blocking the downstream signaling initiated by this ligand-receptor interaction. wcrj.netmedkoo.comzhanggroup.org CXCL12 binding to CXCR4 typically activates G protein-mediated signaling pathways, including the dissociation of the heterotrimeric G protein into Gαi and Gβγ subunits. nih.govijbs.com These subunits can then activate various downstream effectors such as PI3K/Akt, MAPK (ERK1/2, p38, JNK), and also influence intracellular calcium mobilization and inhibit cAMP production. nih.govijbs.comdovepress.com By antagonizing CXCR4, this compound is expected to disrupt these CXCL12-induced signaling cascades, thereby inhibiting cellular responses such as chemotaxis, proliferation, and survival that are mediated by the CXCL12/CXCR4 axis. wcrj.netijbs.com Studies on related CXCR4 antagonists, such as MSX-122, have shown interference with specific pathways like cAMP signaling. nih.govdovepress.com

Here is a table summarizing key signaling pathways influenced by the CXCL12-CXCR4 axis that this compound is expected to interfere with:

Signaling PathwayDownstream EffectsRelevance to CXCL12-CXCR4 Signaling
PI3K/AktCell survival, proliferation, migration, angiogenesis. ijbs.comdovepress.comnih.govActivated by Gβγ subunits upon CXCL12 binding to CXCR4. nih.govijbs.com
MAPK (ERK1/2)Cell proliferation, differentiation, migration. nih.govdovepress.comActivated by Gαi subunit via Ras protein kinase activation. ijbs.com Involved in CXCL12-induced tumor cell proliferation. nih.gov
Intracellular Calcium MobilizationVarious cellular processes, including migration. ijbs.comTriggered by PLC activation via Gβγ subunits. ijbs.com
cAMP ProductionRegulation of various cellular functions.Inhibited by Gαi subunit upon CXCL12 binding. ijbs.com MSX-122 has been shown to block cAMP signaling. nih.govdovepress.com
JAK/STATCell proliferation, survival, angiogenesis. dovepress.comCan be activated by CXCL12 binding to CXCR4 independently of G protein. ijbs.com
Modulation of Downstream Effectors (e.g., PI3K/AKT, ERK)

The binding of CXCL12 to CXCR4 triggers a cascade of intracellular signaling events mediated by G proteins. These pathways include the activation of phosphoinositide 3-kinase (PI3K)/AKT and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways mdpi.comnih.govfrontiersin.org. These downstream effectors are crucial for mediating cellular responses such as survival, proliferation, and migration mdpi.complos.org.

Research indicates that this compound, by modulating CXCR4, can influence these downstream signaling cascades. While specific detailed findings on this compound's direct impact on PI3K/AKT and ERK phosphorylation are not extensively detailed in the provided search results for this compound itself, studies on other CXCR4 modulators, such as MSX-122, provide insights into the potential mechanisms. For instance, MSX-122 has been shown to block CXCL12-induced EGFR transactivation and inhibit the phosphorylation of Akt and Erk proteins in certain cancer cells mdpi.commdpi.com. The CXCL12-CXCR4 axis is known to activate the PI3K/AKT pathway through Gαi and Gβγ subunits, promoting cell growth and survival mdpi.comnih.gov. Similarly, the MAPK/ERK pathway is activated downstream of CXCR4, regulating cell proliferation and responses to external stimuli plos.org. Given that this compound is also a CXCR4 antagonist, it is plausible that it exerts its effects, at least in part, by interfering with the activation of these key signaling nodes downstream of the receptor. Studies have shown that the CXCL12/CXCR4 axis can induce tumor cell proliferation via activation of the ERK and AKT signaling pathways mdpi.com.

Impact on Cellular Processes

The functional consequences of CXCR4 modulation by compounds like this compound are observed in various cellular processes, particularly those involved in cell movement and growth.

Inhibition of Cell Recruitment and Homing

The CXCL12/CXCR4 axis plays a vital role in the recruitment and homing of various cell types, including immune cells and cancer cells, to specific locations within the body, often guided by CXCL12 gradients thno.orgmdpi.com. This process is critical for immune surveillance, inflammation, and importantly, cancer metastasis, where cancer cells utilize the CXCL12/CXCR4 axis to home to metastatic sites like the lung, bone marrow, and liver, which are rich in CXCL12 thno.orgmdpi.com.

This compound, as a CXCR4 antagonist, is reported to inhibit cell recruitment and homing nih.gov. By blocking the interaction between CXCL12 and CXCR4, this compound can disrupt the chemotactic signals that guide cells to CXCL12-rich environments. This mechanism is particularly relevant in the context of cancer, where inhibiting the homing of cancer cells to metastatic niches is a therapeutic goal mdpi.com. Studies on MSX-122, a related partial CXCR4 inhibitor, have demonstrated its ability to block the chemotaxis and homing of CXCR4-positive cells, including cancer cells, to distant organ sites enriched with CXCL12 dovepress.com. This occurs without significantly disturbing the retention of hematopoietic progenitor cells in the bone marrow, suggesting a degree of selectivity dovepress.com.

Suppression of Cell Proliferation and Migration

Beyond recruitment and homing, the CXCL12/CXCR4 axis also significantly influences cell proliferation and migration, processes fundamental to both normal development and disease progression, particularly in cancer mdpi.complos.org. Activation of CXCR4 can lead to increased cell division and enhanced cellular motility, facilitating tissue invasion and metastatic dissemination mdpi.complos.org.

This compound has been shown to suppress cell proliferation and migration medchemexpress.com. By interfering with CXCR4 signaling, this compound can attenuate the proliferative and migratory signals mediated by downstream pathways like PI3K/AKT and ERK mdpi.complos.org. Research on related compounds like MSX-122 supports this, showing inhibition of invasion in breast cancer cells medchemexpress.com. The ability of this compound to suppress these processes underscores its potential as a therapeutic agent in conditions characterized by excessive cell proliferation and migration, such as cancer medchemexpress.com.

Table 1: PubChem CIDs of Mentioned Compounds

Compound NamePubChem CID
This compoundNot readily available in search results, often referred to by NSC-23026.
CXCR4Information available, e.g., ligands with CIDs plos.orgguidetoimmunopharmacology.orgaip.orgwcrj.net
PI3KInformation available, e.g., inhibitors with CIDs mrc.ac.ukwikipedia.orguni.lunih.govguidetopharmacology.org
AKTInformation available, e.g., inhibitors with CIDs frontiersin.orgnih.govguidetopharmacology.orguni.luiiarjournals.org
ERKInformation available, e.g., inhibitors with CIDs plos.orgguidetopharmacology.orgciteab.comguidetopharmacology.orgresearchgate.net
CXCL12Information available thno.orgthno.orgmdpi.comnih.govwcrj.net

This compound is a chemical compound identified as a pharmacological modulator of the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is a prominent member of the G protein-coupled receptor (GPCR) superfamily, playing indispensable roles in a multitude of physiological and pathological processes thno.orgthno.org. Its interaction with its sole known natural ligand, CXCL12 (also referred to as stromal cell-derived factor-1 or SDF-1), governs critical cellular functions such as directed cell migration (chemotaxis), tissue organization during development, and the retention and trafficking of hematopoietic stem cells within the bone marrow thno.orgthno.org. Aberrant expression or activity of the CXCL12/CXCR4 axis is frequently observed in various diseases, particularly in the context of cancer progression, metastasis, and inflammation thno.orgmdpi.com. This compound functions as a CXCR4 receptor modulator or antagonist, interfering with the normal signaling cascade initiated by CXCL12 binding adooq.commedkoo.commedchemexpress.comselleckchem.com.

Modulation of Downstream Effectors (e.g., PI3K/AKT, ERK)

Activation of CXCR4 by CXCL12 triggers the dissociation of the heterotrimeric G protein into Gα and Gβγ subunits, subsequently engaging various downstream signaling pathways. Key among these are the phosphoinositide 3-kinase (PI3K)/AKT and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways mdpi.comnih.govfrontiersin.org. These pathways are pivotal mediators of cellular survival, proliferation, and migration mdpi.complos.org.

While direct, detailed studies specifically on this compound's modulation of PI3K/AKT and ERK were not extensively retrieved, research on related CXCR4 modulators, such as MSX-122, provides strong evidence for the involvement of these pathways. The CXCL12-CXCR4 axis is well-established to activate the PI3K/AKT pathway, promoting cell growth and survival signals via the Gαi and Gβγ subunits mdpi.comnih.gov. Similarly, downstream of CXCR4 activation, the MAPK/ERK pathway is engaged, influencing cell proliferation and responses to external stimuli plos.org. Given this compound's classification as a CXCR4 antagonist, it is mechanistically plausible that it exerts its effects by disrupting the activation of these critical downstream signaling nodes. The CXCL12/CXCR4 axis is known to induce tumor cell proliferation through the activation of both ERK and AKT signaling pathways mdpi.com.

Impact on Cellular Processes

The functional consequences of this compound's modulation of CXCR4 are evident in its impact on fundamental cellular processes, particularly those governing cell movement and growth.

Inhibition of Cell Recruitment and Homing

The CXCL12/CXCR4 axis is a primary conductor of cell trafficking and homing, directing the movement of diverse cell populations, including immune cells and cancer cells, towards tissues and organs where CXCL12 is highly expressed thno.orgmdpi.com. This directed migration is essential for processes like immune cell surveillance and inflammatory responses, but it is also heavily exploited by cancer cells for metastatic dissemination to common sites like the lungs, bone marrow, and liver, which are rich in CXCL12 thno.orgmdpi.com.

This compound is reported to inhibit cell recruitment and homing by acting as a CXCR4 antagonist nih.gov. By blocking the interaction between CXCL12 and CXCR4, this compound disrupts the chemotactic gradient sensing that guides cells. This inhibitory action is particularly significant in the context of preventing the directed migration of cancer cells to metastatic destinations mdpi.com. Studies on MSX-122, a structurally related partial CXCR4 inhibitor, have demonstrated its capacity to block the chemotaxis and homing of CXCR4-positive cells, including cancer cells, to distant CXCL12-enriched organ sites dovepress.com. Notably, this inhibition of homing occurs without significantly affecting the retention of hematopoietic progenitor cells in the bone marrow, suggesting a potentially favorable selectivity profile dovepress.com.

Suppression of Cell Proliferation and Migration

Beyond influencing cell recruitment, the CXCL12/CXCR4 axis also plays a significant role in regulating cell proliferation and migration, processes vital for normal tissue development and wound healing, but also hijacked in diseases like cancer mdpi.complos.org. Activation of CXCR4 can promote increased rates of cell division and enhance the motility of cells, thereby facilitating invasive growth and metastatic spread mdpi.complos.org.

This compound has been shown to suppress both cell proliferation and migration medchemexpress.com. By interfering with the signaling emanating from CXCR4, this compound can attenuate the proliferative and migratory signals transmitted through downstream pathways such as PI3K/AKT and ERK mdpi.complos.org. Findings from studies involving related compounds like MSX-122 corroborate this, showing inhibition of invasion in breast cancer cell lines medchemexpress.com. The demonstrated ability of this compound to suppress these fundamental cellular processes highlights its potential therapeutic utility in conditions driven by excessive or aberrant cell proliferation and migration, particularly in various cancers medchemexpress.com.

Preclinical Research on Msx 127

In Vitro Studies of MSX-127 Efficacy

In vitro research on this compound has been centered on its ability to function as a CXCR4 antagonist and consequently inhibit cancer cell invasion, a critical step in the metastatic cascade.

The antagonistic properties of this compound were evaluated in cell-based functional assays that measure the downstream signaling effects of CXCR4 activation. A key assay measures the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels following the stimulation of CXCR4 by its ligand, SDF-1. In these studies, this compound demonstrated the ability to inhibit the SDF-1-mediated modulation of cAMP. nih.gov

Another method to determine CXCR4 antagonism is through competitive binding assays. The efficacy of this compound was determined by its ability to displace a known ligand-mimicking CXCR4 antagonist. In an affinity binding assay, this compound was identified as a lead compound, exhibiting an effective concentration (EC₅₀) of 2.1 nM, indicating a high affinity for the CXCR4 receptor. nih.gov

Table 1: CXCR4 Antagonism of this compound
Assay TypeMetricResultReference
Affinity Binding AssayEC₅₀2.1 nM nih.gov
SDF-1 Mediated cAMP ModulationEC₅₀Data not specified nih.gov

The potential of this compound to prevent cancer cell metastasis was assessed using an in vitro Matrigel invasion assay. This assay simulates the journey of a cancer cell through the extracellular matrix and basement membrane. The invasive potential of cells is measured by their ability to migrate through a Matrigel-coated filter toward a chemoattractant, which in this case is the CXCR4 ligand, SDF-1.

The study demonstrated that this compound effectively inhibits SDF-1-induced Matrigel invasion of cancer cells. nih.gov This finding suggests that by blocking the CXCR4 receptor, this compound can interfere with the signaling that directs cancer cells to invade surrounding tissues and enter circulation, a crucial process in the formation of distant metastases.

No specific data on the direct anti-proliferative activity of this compound on cancer cell lines is available in the primary literature. The main mechanism of action investigated for this compound is the inhibition of cell migration and invasion via CXCR4 antagonism rather than the direct inhibition of cell proliferation.

In Vivo Studies of this compound Efficacy in Disease Models

There is no specific published in vivo data for the compound this compound (NSC-23026) regarding its efficacy in inhibiting cancer metastasis in animal models. Preclinical in vivo studies for this class of CXCR4 antagonists have been conducted on more potent, structurally related analogues developed from the same research program. nih.gov

Cancer Models

Impact on Primary Tumor Growth

The CXCR4/CXCL12 signaling pathway is well-documented for its crucial role in tumor progression, including primary tumor growth, invasion, and metastasis. nih.gov While direct preclinical studies detailing the impact of this compound on primary tumor growth are not extensively available in the public domain, the mechanism of action as a CXCR4 antagonist suggests a potential for such effects.

Preclinical research on other CXCR4 antagonists has demonstrated that inhibition of this pathway can lead to a reduction in tumor growth across various cancer models. nih.govresearchgate.net The disruption of CXCR4 signaling can impede the proliferation and survival of cancer cells and can also affect the tumor microenvironment, for instance, by inhibiting angiogenesis. nih.gov For example, studies with other CXCR4 inhibitory peptides have shown significant inhibition of subcutaneous growth of renal cancer cells. researchgate.net Given that this compound targets the same receptor, it is hypothesized to have similar anti-tumor growth properties. Further in vivo studies using xenograft models would be necessary to fully elucidate the specific impact of this compound on primary tumor growth. nih.govresearchgate.netnih.govnih.govnih.govcrownbio.comwuxibiology.combioxcell.com

Chemo-preventive Potential (e.g., colon cancer progression)

The potential of this compound as a chemo-preventive agent, particularly in the context of colon cancer, is an area of interest based on the known involvement of the CXCR4/CXCL12 axis in colorectal cancer progression. mdpi.com This signaling pathway is implicated in the early stages of tumor development and the formation of pre-cancerous lesions. mdpi.com

While specific preclinical studies on this compound for the chemoprevention of colon cancer have not been prominently reported, the rationale for its potential use is based on the biological functions of CXCR4. nih.govmdpi.comnih.gov By antagonizing the CXCR4 receptor, this compound could potentially interfere with the signaling cascades that promote the survival and proliferation of aberrant cells in the colon, thereby hindering their progression to malignant tumors. The anti-inflammatory effects of CXCR4 inhibition may also contribute to a chemo-preventive effect, as chronic inflammation is a known risk factor for colorectal cancer. mdpi.com

Inflammatory and Fibrotic Disease Models

Attenuation of Radiation-Induced Pulmonary Fibrosis

Significant preclinical research has been conducted on MSX-122, a closely related analog and partial CXCR4 antagonist, for its ability to mitigate radiation-induced pulmonary fibrosis (RIPF). researchgate.netnih.govnih.gov This condition is a severe late-stage complication of radiotherapy for thoracic cancers. nih.gov

In a mouse model of RIPF, irradiation of the thorax led to an increase in CXCL12 levels in the bronchoalveolar lavage fluid (BALF) and serum, with a corresponding rise in CXCR4 mRNA in the irradiated lung tissue. nih.gov This suggests the recruitment of CXCR4-positive cells to the site of injury. nih.gov Using a parabiotic mouse model, researchers demonstrated the recruitment of bone marrow-derived mesenchymal stem cells expressing CXCR4 to the irradiated lungs. nih.gov

Treatment of irradiated mice with MSX-122 resulted in a significant reduction in the development of pulmonary fibrosis, as assessed by serial CT scans and histological analysis. researchgate.netnih.gov In contrast, another CXCR4 antagonist, AMD3100, did not produce a significant suppression of fibrosis in the same model. nih.gov These findings underscore the potential of specific CXCR4 inhibitors like MSX-122, and by extension this compound, as a preventive therapy for radiation-induced lung injury. nih.govnih.gov

CompoundModelKey FindingsReference
MSX-122Mouse Model of Radiation-Induced Pulmonary FibrosisSignificantly reduced the development of pulmonary fibrosis. researchgate.netnih.gov
AMD3100Mouse Model of Radiation-Induced Pulmonary FibrosisDid not significantly suppress the fibrotic process. nih.gov
Anti-inflammatory Effects

The anti-inflammatory properties of this compound are linked to its antagonism of the CXCR4 receptor, which plays a role in inflammatory responses. nih.gov The CXCL12/CXCR4 axis is involved in the trafficking and recruitment of inflammatory cells to sites of tissue injury and inflammation. nih.gov By blocking this signaling pathway, CXCR4 antagonists can modulate the inflammatory cascade. nih.gov

While direct and detailed preclinical studies on the anti-inflammatory effects of this compound are limited in publicly available literature, the mechanism of action provides a strong rationale for its potential in treating inflammatory conditions. The inhibition of CXCR4 can prevent the accumulation of inflammatory cells, thereby reducing the production of pro-inflammatory cytokines and mediators. nih.govnih.gov This mechanism is relevant to the findings in the radiation-induced pulmonary fibrosis model, where the attenuation of fibrosis is likely, in part, due to the modulation of the inflammatory response in the lung tissue. nih.gov

Structure-Activity Relationship (SAR) Analysis of this compound and Analogs

The development of this compound and its analogs is rooted in structure-activity relationship (SAR) studies aimed at optimizing the potency and pharmacokinetic properties of CXCR4 antagonists. nih.govnih.gov this compound belongs to a class of compounds that often feature a pyrimidine-based scaffold. nih.govnih.govmdpi.comfrontiersin.org

SAR studies on aminopyrimidine-based CXCR4 antagonists have revealed several key structural features that are critical for high-affinity binding to the receptor. nih.gov These studies, often guided by molecular docking simulations based on the crystal structure of CXCR4 in complex with small molecule inhibitors, have led to the identification of compounds with significantly improved receptor binding affinity and functional activity. nih.gov

For instance, optimization of the aminopyrimidine scaffold has led to compounds with potent inhibition of CXCR4 binding and CXCL12-induced cellular responses, such as calcium mobilization and chemotaxis. nih.gov The SAR analyses focus on modifying various substituents on the core structure to enhance interactions with key residues in the binding pocket of the CXCR4 receptor. nih.govnih.gov The progression from early leads to candidates like this compound likely involved systematic modifications to improve efficacy and drug-like properties. nih.govresearchgate.net

Compound SeriesKey Structural FeaturesImpact on ActivityReference
Aminopyrimidine DerivativesScaffold hybridization and structural optimization.Improved receptor binding affinity and functional activity (e.g., inhibition of calcium increase and chemotaxis). nih.govnih.gov
Cyclic PentapeptidesOptimization of side-chain functional groups and introduction of novel pharmacophores.Development of new leads for CXCR4 antagonists. rsc.org

Pharmacological Profile of this compound (excluding dosage/administration)

Bioavailability

No data is available from preclinical studies to characterize the bioavailability of this compound.

Tolerance in Preclinical Models

There are no published preclinical studies that have evaluated the tolerance of this compound in animal models.

Translational Aspects and Future Research Directions

Potential Therapeutic Applications of MSX-127

Targeting CXCR4 with antagonists like this compound is being investigated for its potential in several disease areas due to the receptor's involvement in cell trafficking, inflammation, and disease progression. patsnap.comnih.govresearchgate.net

Oncology (as an anti-metastatic or chemosensitizing agent)

CXCR4 is frequently overexpressed in numerous cancer types and plays a critical role in tumor growth, angiogenesis, and metastasis to organs rich in CXCL12, such as the lungs, bone marrow, and liver. patsnap.commdpi.comingentaconnect.com Antagonizing CXCR4 can disrupt these processes. Preclinical studies involving MSX-122, a compound closely related to this compound, have shown promising anti-metastatic activity. MSX-122 has been reported to block metastasis in experimental animal models of breast cancer, head and neck squamous cell carcinoma (SCCHN), and uveal melanoma. medchemexpress.comnih.govmdpi.com Specifically, MSX-122 (at 4 mg/kg/day) demonstrated anti-metastatic efficacy in mouse models of breast cancer, SCCHN, and uveal melanoma. mdpi.com It also significantly decreased the number of hepatic micrometastases in a uveal melanoma model. medchemexpress.com

The role of CXCR4 in promoting cell survival and proliferation through pathways like PI3K/Akt and MAPK/ERK also suggests potential as a chemosensitizing agent by inhibiting these pro-survival signals. patsnap.commdpi.comijbs.comnih.gov While direct evidence for this compound as a chemosensitizing agent was not prominently found, the general mechanism of CXCR4 inhibition supports this potential avenue of research.

Inflammation and Fibrosis

CXCR4 is involved in the migration of immune cells to sites of inflammation, and its chronic activation can contribute to inflammatory disorders and fibrosis. patsnap.comnih.govresearchgate.net Research on MSX-122 has indicated anti-inflammatory and anti-fibrotic activities. MSX-122 (at 10 mg/kg) was shown to block inflammation induced by carrageenan and lung fibrosis induced by bleomycin (B88199) in mice. medchemexpress.comnih.gov This suggests that targeting CXCR4 with compounds like this compound could be beneficial in conditions characterized by excessive inflammation and tissue remodeling.

Other Indications

Beyond oncology and inflammation, the CXCR4/CXCL12 axis is involved in other physiological and pathological processes, including HIV infection where CXCR4 serves as a co-receptor for the virus. patsnap.comnih.govresearchgate.net While some CXCR4 antagonists have been developed for HIV, MSX-122 was reported as not suppressing T-tropic HIV infection and being inactive in a calcium flux assay related to this mechanism. medchemexpress.com This suggests that while CXCR4 is a target in HIV, the specific activity profile of this compound/MSX-122 might be more oriented towards other indications. The role of CXCR4 in stem cell homing and trafficking also presents potential applications in regenerative medicine, although this was not a primary focus of the search results for this compound.

Combination Therapies Involving this compound

The complexity of diseases where CXCR4 is involved, particularly cancer, often necessitates combination therapy approaches. mdpi.combiotech-spain.com Combining CXCR4 antagonists with other therapeutic agents could potentially enhance efficacy, overcome resistance mechanisms, and target multiple pathways simultaneously. For instance, in oncology, combining CXCR4 inhibitors with chemotherapy or immunotherapy is being explored to improve outcomes. nih.govmdpi.com CXCR4 blockade can help mobilize tumor cells from protective niches within the tumor microenvironment, making them more accessible to cytotoxic agents or immune cells. nih.govijbs.com While specific combination therapy data involving this compound was not detailed in the search results, the rationale for combining CXCR4 antagonists with other treatments is well-established in the context of CXCR4-targeted therapies.

Development of Novel CXCR4 Antagonists Based on this compound Scaffold

This compound is described as a CXCR4 antagonist. medchemexpress.com Research in developing novel CXCR4 antagonists often involves exploring different chemical scaffolds to optimize properties such as potency, selectivity, bioavailability, and reduced off-target effects. patsnap.comnih.gov The structure of this compound (C16H24N2O4) cymitquimica.com could potentially serve as a basis for designing new compounds with improved pharmacological profiles. The development of small molecule inhibitors that bind to the transmembrane domains of CXCR4 is a common strategy in this area. patsnap.com While the search results did not provide explicit details on the development of novel antagonists based on the this compound scaffold, the ongoing effort to discover and refine small molecule CXCR4 antagonists suggests that compounds like this compound contribute to the understanding of structural requirements for CXCR4 binding and inhibition, potentially informing future design efforts.

Challenges and Opportunities in CXCR4-Targeted Therapies

Despite the significant potential of targeting CXCR4, several challenges exist. One major challenge is achieving sufficient efficacy without inducing undesirable side effects related to CXCR4's role in normal physiological processes, such as immune cell trafficking and hematopoiesis. patsnap.comnih.gov Cardiotoxicity has been observed with some CXCR4 candidates. patsnap.com Off-target toxicity and the complexity of the tumor microenvironment also pose hurdles. biotech-spain.comimrpress.com

Opportunities in this field include developing more selective agents, exploring allosteric modulators that can fine-tune receptor activity, and utilizing targeted delivery systems like nanoparticles to deliver CXCR4 antagonists specifically to diseased cells or tissues, thereby potentially reducing systemic toxicity and enhancing efficacy. patsnap.comnih.govbiotech-spain.comimrpress.com Patient selection based on CXCR4 expression levels and the use of molecular imaging technologies can also help personalize treatment strategies and improve response rates. biotech-spain.com Furthermore, understanding the crosstalk between the CXCL12-CXCR4/CXCR7 axis and other signaling pathways in various diseases presents opportunities for developing more effective combination therapies. mdpi.comijbs.com

Data Tables

Based on the search results, a summary of the preclinical findings for MSX-122 (as reported in the sources) can be presented in a table.

CompoundTargetIndication Studied (Preclinical)Observed EffectSource
MSX-122CXCR4Breast cancer metastasisBlocks metastasis medchemexpress.comnih.govmdpi.com
MSX-122CXCR4Head and neck squamous cell carcinoma (SCCHN) metastasisBlocks metastasis nih.govmdpi.com
MSX-122CXCR4Uveal melanoma liver metastasisBlocks metastasis, significantly decreases hepatic micrometastases medchemexpress.comnih.govmdpi.com
MSX-122CXCR4Carrageenan-induced inflammation (mice)Blocks inflammation medchemexpress.comnih.gov
MSX-122CXCR4Bleomycin-induced lung fibrosis (mice)Blocks / Attenuates fibrosis medchemexpress.comnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
MSX-127
Reactant of Route 2
MSX-127

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.